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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B3433122

A detailed analysis of ertugliflozin's safety profile in comparison to the first-generation sodium-
glucose cotransporter 2 inhibitors (SGLTZ2is)—canagliflozin, dapagliflozin, and empagliflozin—
reveals a generally consistent class effect on adverse events, with some nuances. This guide
provides a comprehensive overview for researchers, scientists, and drug development
professionals, summarizing key quantitative data from cardiovascular outcomes trials, detailing
experimental protocols, and visualizing relevant biological pathways.

Ertugliflozin, a later entrant to the SGLT2 inhibitor class, has been rigorously evaluated in the
VERTIS CV trial. Its safety and tolerability are benchmarked against the extensive data
available for the first-generation agents from their respective landmark cardiovascular
outcomes trials: CANVAS for canagliflozin, DECLARE-TIMI 58 for dapagliflozin, and EMPA-
REG OUTCOME for empagliflozin. This comparison focuses on key adverse events of interest
that have been associated with this class of medications.

Comparative Safety Data

The following tables summarize the incidence of key adverse events observed in the major
cardiovascular outcomes trials for ertugliflozin and the first-generation SGLT2 inhibitors. It is
important to note that direct comparisons across trials should be made with caution due to
differences in study populations, designs, and durations.
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Table 1: Comparison of Major Adverse Cardiovascular

MACE) and ' italizati

L Canagliflozin Dapagliflozin Empagliflozin
Ertugliflozin
Outcome (CANVAS (DECLARE- (EMPA-REG
(VERTIS CV)
Program) TIMI 58) OUTCOME)
Non-inferior to Superior to Non-inferior to Superior to
Primary MACE placebo (HR placebo (HR placebo (HR placebo (HR
0.97)[1] 0.86)[2] 0.93)[3][4] 0.86)[5]
o Reduced vs. Reduced vs. Reduced vs. Reduced vs.
Hospitalization
] placebo (HR placebo (HR placebo (HR placebo (HR
for Heart Failure
0.70)[6] 0.67)[7] 0.73)[3] 0.65)[5]

MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal
stroke. HR = Hazard Ratio

Table 2: Comparison of Key Adverse Events of Interest
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Adverse Event

Ertugliflozin
(VERTIS CV)

Canagliflozin
(CANVAS
Program)

Dapagliflozin
(DECLARE-
TIMI 58)

Empagliflozin
(EMPA-REG
OUTCOME)

Genital Mycaotic

Infections

Increased risk

vs. placebo[8]

Increased risk

vs. placebo[9]

Increased risk

vs. placebo[10]

Increased risk

vs. placebo[11]

Higher incidence

No significant

No significant

No significant

Urinary Tract vs. placebo . ] ]
) difference vs. difference vs. difference vs.
Infections (12.1% vs lacebo[o] lacebo[10] lacebo[11]
acebo acebo acebo
10.2%) P P P
) ) 0.3% (pooled) Rare, but more Rare, but more
Diabetic Rare, but
o vs. 0.1% common than common than
Ketoacidosis reported
(placebo)[12] placebo placebo[3][10]
) 2.0% (5mg), Increased risk
Lower-Limb ) ) ) )
) 2.1% (15mgQ) vs. vs. placebo (HR No increased risk  No increased risk
Amputation

1.6% (placebo)

1.97)[7][9]

Bone Fractures

No increased risk

Increased risk
vs. placebo (HR
1.26)[9]

No increased risk

No increased risk

Volume

Depletion

Events reported,
consistent with

class

Higher incidence

vs. placebo[9]

No difference in
events vs.

placebo[13]

Events reported,
consistent with

class

Experimental Protocols of Key Cardiovascular
Outcome Trials

The safety data presented above are derived from large-scale, randomized, double-blind,

placebo-controlled cardiovascular outcomes trials. The general methodologies are outlined

below.

VERTIS CV (Ertugliflozin)

» Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2

diabetes and established atherosclerotic cardiovascular disease.[14][15]
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o Population: 8,246 patients with type 2 diabetes and a history of coronary, cerebrovascular, or
peripheral artery disease.[14][15]

 Intervention: Patients were randomized to receive ertugliflozin (5 mg or 15 mg) or placebo
once daily, in addition to standard of care.[14][15]

» Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event
(MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or
nonfatal stroke.[14]

CANVAS Program (Canagliflozin)

» Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with
type 2 diabetes at high cardiovascular risk.[2]

o Population: 10,142 patients with type 2 diabetes with either a history of symptomatic
atherosclerotic cardiovascular disease or at least two risk factors for cardiovascular disease.

[7]

¢ Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or
placebo once daily.

e Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial
infarction, or nonfatal stroke.

DECLARE-TIMI 58 (Dapagliflozin)

o Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad
population of patients with type 2 diabetes.[13]

e Population: 17,160 patients with type 2 diabetes, including those with established
atherosclerotic cardiovascular disease and those with multiple risk factors for cardiovascular
disease.[3][4]

« Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily.

[3114]
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» Primary Endpoints: Two co-primary efficacy endpoints were the composite of cardiovascular
death, myocardial infarction, or ischemic stroke, and the composite of cardiovascular death
or hospitalization for heart failure.[13]

EMPA-REG OUTCOME (Empagliflozin)

o Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in
patients with type 2 diabetes and high cardiovascular risk.[10]

e Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[5]

 Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg) or placebo
once daily, in addition to standard of care.[10]

e Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial
infarction, or nonfatal stroke.[5][11]

Signaling Pathways and Potential Off-Target Effects

The primary mechanism of action for all SGLT2 inhibitors is the inhibition of the sodium-glucose
cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose excretion.
However, the observed cardiovascular benefits may also involve off-target effects.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30689140/
https://pubmed.ncbi.nlm.nih.gov/33693077/
https://pubmed.ncbi.nlm.nih.gov/32894987/
https://pubmed.ncbi.nlm.nih.gov/33693077/
https://pubmed.ncbi.nlm.nih.gov/32894987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897568/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@ Validation & Co.m.paratli\./e

Check Availability & Pricing

Proximal Tubule Cell

L | SGLT2 Inhibition Glucose & Na+ _ _Decreased __ ___ Bloodstream
Reabsorption
~~o Leads to
Increased Urinary
Glucose Excretion

SGLT2 Inhibitor
(Ertugliflozin, Canagliflozin,
Dapagliflozin, Empagliflozin)

Binds to

SGLT2 Inhibitors

(Class Effect)

Inhibition JActivation Activation

/ Cardiomyoc#Te \

Na+/H+ Exchanger 1 AMP-activated Sirtuin 1
(NHE1) Protein Kinase (AMPK) (SIRT1)

Potential Cardioprotective Effects
(Reduced inflammation, oxidative stress, etc.)

Selectivity for SGLT2 over SGLT1

Canagliflozin

(~250-fold)

Dapagliflozin
(>1200-fold)

Empagliflozin
(>2500-fold)

Ertugliflozin
(>2000-fold)

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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